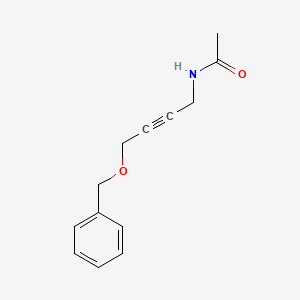

N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide

Beschreibung

N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide is an acetamide derivative featuring a benzyloxy group attached to a but-2-yn-1-yl chain. Structurally, the compound combines an alkyne moiety with a benzyl-protected oxygen and an acetamide functional group. The alkyne group may confer unique reactivity, enabling click chemistry applications or serving as a rigid spacer in pharmacophores.

Eigenschaften

Molekularformel |

C13H15NO2 |

|---|---|

Molekulargewicht |

217.26 g/mol |

IUPAC-Name |

N-(4-phenylmethoxybut-2-ynyl)acetamide |

InChI |

InChI=1S/C13H15NO2/c1-12(15)14-9-5-6-10-16-11-13-7-3-2-4-8-13/h2-4,7-8H,9-11H2,1H3,(H,14,15) |

InChI-Schlüssel |

BWUKSYDQWPMVEL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NCC#CCOCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide typically involves the reaction of 4-(benzyloxy)but-2-yn-1-amine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1.1. Inhibition of Enzymes

Recent studies have shown that derivatives of benzyloxy compounds, including those similar to N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide, exhibit significant inhibitory activity against monoamine oxidase B (MAO-B). For instance, a synthesized series of 4-(benzyloxy)phenyl derivatives demonstrated potent activity with an IC50 value as low as 0.009 µM against MAO-B, suggesting their potential utility in treating neurodegenerative diseases like Parkinson’s disease .

1.2. Antifungal Activity

The amide bond in N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide enhances stability and solubility, making it a candidate for antifungal applications. Research focused on benzofuranyl acetic acid amides has shown promising results against Fusarium oxysporum, indicating that modifications to the benzofuran core can yield effective antifungal agents .

Cosmetic Formulations

N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide can be explored in cosmetic formulations due to its potential benefits for skin hydration and texture improvement. The incorporation of such compounds into topical formulations can enhance their physical properties, such as consistency and sensory attributes. Studies utilizing experimental design techniques have successfully optimized formulations containing benzyloxy compounds, demonstrating improved moisturizing effects and stability .

Synthetic Intermediate

The structural characteristics of N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide make it a valuable synthetic intermediate in organic chemistry. Its unique functional groups allow for further chemical modifications, enabling the synthesis of more complex molecules with desired biological activities. This versatility is crucial for developing new therapeutic agents and materials.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. Detailed studies on its binding affinity and interaction with target molecules are essential to elucidate its precise mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide with structurally related acetamide derivatives, focusing on molecular features, synthesis, and biological relevance.

Key Structural and Functional Comparisons:

Backbone Flexibility vs. Rigidity :

- N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide contains a rigid alkyne spacer, which may enhance binding specificity compared to the flexible alkyl chains in compounds like N-(4-(2-chloroacetamido)phenyl)selanyl derivatives .

- In contrast, N-[4-(Benzyloxy)phenyl]acetamide has a planar aromatic ring, favoring π-π stacking interactions in enzyme active sites .

Electronic Effects :

- The electron-withdrawing acetamide group in all compounds modulates reactivity. However, selenium-containing analogs (e.g., compound 14) exhibit enhanced redox activity due to the selenium atom, which is absent in the alkyne or phenyl derivatives .

Synthetic Complexity: Quinoline-based acetamides (e.g., Example 101) require multi-step syntheses involving cross-coupling reactions, whereas N-[4-(Benzyloxy)phenyl]acetamide is synthesized in one step from paracetamol . The alkyne-containing target compound may require specialized catalysts (e.g., for Sonogashira coupling), increasing synthetic complexity.

Biological Relevance: Quinoline and selenium-containing derivatives are explicitly designed for HDAC or kinase inhibition, as evidenced by their molecular weights and substituent patterns . N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide’s alkyne group could enable bioorthogonal labeling in proteomics or serve as a rigid linker in drug design .

Research Findings and Data:

- N-[4-(Benzyloxy)phenyl]acetamide showed a 58% yield when synthesized from paracetamol capsules, highlighting the impact of formulation on reaction efficiency .

- Selenium-containing acetamides demonstrated potent antioxidant activity in vitro, with IC50 values in the micromolar range, attributed to the selanyl group’s redox activity .

Biologische Aktivität

N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a detailed examination of its biological effects, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide, with the molecular formula , features a benzyloxy group attached to a butynyl chain, making it a unique structure that may influence its interactions with biological targets. The compound is characterized by its acetamide functional group, which is known for contributing to various biological activities.

1. Antimicrobial Activity

Research has indicated that compounds similar to N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide exhibit antimicrobial properties. For instance, derivatives containing the benzyloxy group have shown activity against various bacterial strains, including Mycobacterium tuberculosis. In studies, certain analogs demonstrated minimal inhibitory concentrations (MICs) comparable to established antibiotics like isoniazid .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Compounds with similar structural motifs have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide may also possess anti-inflammatory properties .

3. Cytotoxicity and Selectivity

In vitro evaluations have shown that some derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents that minimize side effects associated with conventional chemotherapy . The ability of these compounds to induce apoptosis in cancer cells while maintaining cell viability in healthy cells highlights their potential as anticancer agents.

The mechanism by which N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The acetamide group may facilitate binding to enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular functions.

- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signal transduction pathways associated with inflammation and cell growth.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.